molecular formula C8H6ClNO B1630528 6-Chlorooxindole CAS No. 56341-37-8

6-Chlorooxindole

Cat. No.: B1630528
CAS No.: 56341-37-8
M. Wt: 167.59 g/mol
InChI Key: CENVPIZOTHULGJ-UHFFFAOYSA-N
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Description

6-Chlorooxindole, also known as 6-chloro-1,3-dihydroindol-2-one, is a chemical compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol . It is a derivative of oxindole, characterized by the presence of a chlorine atom at the sixth position of the indole ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorooxindole typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorooxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxindole derivatives, which have significant applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-Chlorooxindole involves its interaction with specific molecular targets and pathways:

Biological Activity

6-Chlorooxindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant properties, pharmacokinetic profiles, and potential as a drug candidate.

Overview of this compound

This compound is an oxindole derivative that has been synthesized through various chemical reactions, including the condensation with aromatic aldehydes. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Biological Activities

1. Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. In studies assessing radical scavenging activity, it showed effective inhibition against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. The IC50 values for these assays were reported as follows:

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
This compound37.3925.38

These results suggest that this compound can effectively neutralize free radicals, potentially contributing to its therapeutic effects against oxidative stress-related diseases .

2. Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated using the SwissADME database. Key findings include:

  • Gastrointestinal Absorption : High gastrointestinal absorption rates were noted.
  • Blood-Brain Barrier Penetration : The compound was predicted to cross the blood-brain barrier.
  • Cytochrome P450 Interaction : It acts as an inhibitor for several CYP450 isoforms, including CYP1A2, CYP2C19, and CYP2C9, which are crucial in drug metabolism .

The pharmacokinetic parameters indicate that this compound is suitable for oral administration and has a favorable distribution profile within biological systems.

Case Studies and Research Findings

1. Synthesis and Evaluation of Derivatives

Several studies have synthesized derivatives of this compound to explore their biological activities further. For instance, derivatives formed through Knoevenagel condensation have shown promising results as potential c-Src inhibitors, which are relevant in cancer therapy .

2. In Silico Studies

In silico studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of this compound derivatives. These computational approaches help predict the stability and interaction potential of these compounds with various biological targets .

Properties

IUPAC Name

6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENVPIZOTHULGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353003
Record name 6-Chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56341-37-8
Record name 6-Chlorooxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56341-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorooxindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,3-dihydroindol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2H-Indol-2-one, 6-chloro-1,3-dihydro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In an analogous manner 4- and 6-fluoro- and bromooxindoles are prepared, as well as 7-fluorooxindole, 7-bromooxindole, 7-methyloxindole, 4,6-difluorooxindole, 4,7-dichlorooxindole, 5,7-difluorooxindole, 5-n-butyl-7-fluorooxindole, 7-cyclohexyloxindole and 7-cyclopropyloxindole.
[Compound]
Name
4- and 6-fluoro- and bromooxindoles
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
7-cyclopropyloxindole
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Name
5-n-butyl-7-fluorooxindole
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0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
7-cyclohexyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

Reaction of 36.2 g of 6-chloroisatin with hydrazine hydrate followed by sodium ethoxide in ethanol, substantially according to C above, afforded 14.2 g of 6-chloro-2-oxindole, m.p. 196°-198° C.
Quantity
36.2 g
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reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

A reactor is loaded with 131 g (0.57 mol) of 6-chloro-5-(2-chloro-ethyl)-1,3-dihydro-indol-2-one, 125 g (0.57 mol) of piperazinyl benzoisothiazole, 260 ml of dimethylsulfoxide, 26 ml of water and 4.3 g (0.0285 mols) of NaI. The reaction mixture is added with 103 g (0.969 mol) of Na2CO3, with stirring under nitrogen atmosphere. The resulting mixture is heated to about 115-125° C. in 1 h and kept at said temperature under stirring for approx. 1 hr 45 min, then cooled and slowly added in about 25 min with isopropyl alcohol (650 ml), at a temperature of about 110° C., then slowly cooled at 25° C. The filtrate and the precipitate are washed with isopropyl alcohol (2×130 ml) to obtain 310 g of 5-(2-(4-benzo[d]isothiazol-3-yl) piperazin-1-yl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base, as a crystalline solid. The resulting product is placed in a 3 L beaker with 1500 ml of purified water, and 150 ml of 32% HCl are dropped therein with stirring. The reaction mixture is kept under stirring for 10 min, filtered, washed with purified water (2×500), dried to give 260 g of 5-(2-(4-benzo[d]isothiazol-3-yl) piperazin-1-yl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, as a crystalline solid.
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorooxindole
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Reactant of Route 3
6-Chlorooxindole
Reactant of Route 4
6-Chlorooxindole
Reactant of Route 5
6-Chlorooxindole
Reactant of Route 6
6-Chlorooxindole

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